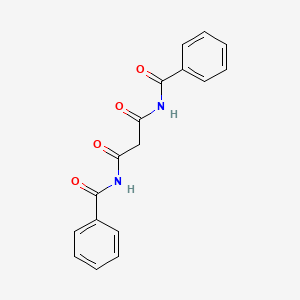

N,N'-dibenzoylpropanediamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

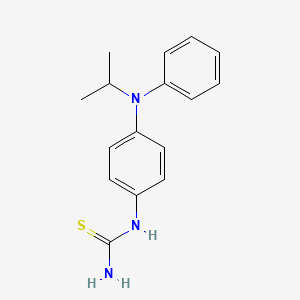

While specific synthesis methods for N,N’-Dibenzoylpropanediamide were not found, similar compounds have been synthesized through benzoylation of N,N-diphenylamine with methoxy substituted benzoyl chlorides . More research is needed to confirm the exact synthesis process for N,N’-Dibenzoylpropanediamide.Scientific Research Applications

Synthesis of Isoindoloquinoline Derivatives

The compound has been utilized in the synthesis of novel derivatives belonging to the isoindolo[2,1-a]quinoline family . This process involves a Claisen–Schmidt-type condensation reaction, which is a key step in generating new compounds within this scaffold. Isoindoloquinoline derivatives are of interest due to their potential biological activities, including antioxidant, anti-HIV, and antifungal properties.

Anti-Tubercular Activity

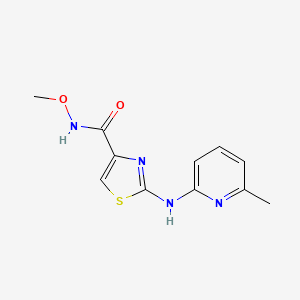

Another significant application is the synthesis of hydrazide derivatives from the compound, which have been screened for anti-tubercular activity . Hydrazides and their derivatives are known to possess a broad spectrum of biological activities and are particularly useful in the treatment of various diseases, including tuberculosis.

Intermediate for Heterocyclic Systems

The compound serves as an important intermediate in the synthesis of other relevant heterocyclic systems . These systems are crucial in the development of new pharmaceuticals and agrochemicals, showcasing the compound’s versatility in medicinal chemistry.

Photodetector Development

Although not directly related to N-benzoyl-3-oxo-3-(phenylformamido)propanamide, its structural analog, N,N-dimethylformamide, has been used to modify the micro-morphology of MAPbI3 perovskite from 3D nanocubic to 1D nanowire, which is beneficial for application in flexible photodetectors . This indicates the potential of similar compounds in the field of optoelectronics.

Synthesis of β-Enaminones

The compound can potentially be involved in the synthesis of β-enaminones containing diverse N,N-disubstitution via simple transamination . β-Enaminones are important synthons in organic synthesis and are present in many biologically active molecules.

Chemical Properties and Potential Uses

Lastly, the compound’s chemical properties, such as melting point and predicted acidity, suggest its use in various chemical reactions where specific temperature and pH conditions are required . Its structural features may also make it suitable for further functionalization in chemical synthesis.

properties

IUPAC Name |

N,N'-dibenzoylpropanediamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O4/c20-14(18-16(22)12-7-3-1-4-8-12)11-15(21)19-17(23)13-9-5-2-6-10-13/h1-10H,11H2,(H,18,20,22)(H,19,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYKRPBOMAURTFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=O)CC(=O)NC(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N'-dibenzoylpropanediamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(benzo[d][1,3]dioxol-5-yl)-N-(4-chlorobenzyl)pyrrolidine-1-carboxamide](/img/structure/B2567835.png)

amino]-4-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-6-(2-pyridinyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B2567838.png)

![1-(2-Chloro-4-fluorophenoxy)-3-[(4-chlorophenyl)sulfonyl]-2-propanol](/img/structure/B2567839.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2567841.png)

![2-(Phenylmethoxycarbonylamino)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2567846.png)

![ethyl 2-ethyl-3-methyl-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2567856.png)